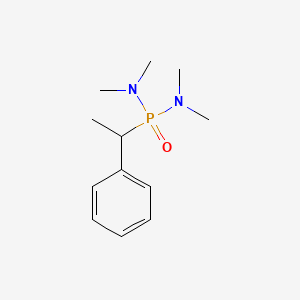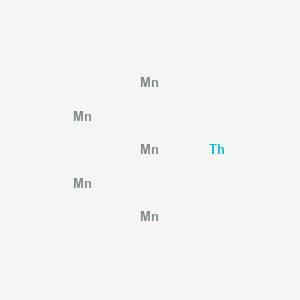
Manganese--thorium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–thorium (5/1) is a compound formed by combining manganese and thorium in a 5:1 ratio Manganese is a transition metal known for its role in steel production and biological systems, while thorium is a radioactive actinide metal used in nuclear reactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of manganese–thorium (5/1) involves the reaction of manganese and thorium under controlled conditions. One common method is the reduction of manganese dioxide (MnO₂) with thorium metal in a high-temperature furnace. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
5 MnO2+Th→Mn5ThO2
Industrial Production Methods
Industrial production of manganese–thorium (5/1) involves large-scale reduction processes using high-purity manganese and thorium. The reaction is conducted in specialized furnaces designed to handle high temperatures and inert atmospheres. The resulting compound is then purified through various techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Manganese–thorium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and thorium and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Manganese–thorium (5/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction conditions typically involve acidic or neutral pH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one element or group with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–thorium (5/1) may result in the formation of manganese oxides and thorium oxides, while reduction may yield metallic manganese and thorium.
Scientific Research Applications
Manganese–thorium (5/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese and thorium compounds.
Biology: Research is ongoing to explore the potential biological effects of manganese–thorium (5/1), particularly its interactions with enzymes and proteins.
Medicine: The compound is being investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Manganese–thorium (5/1) is used in the production of high-strength alloys and as a component in advanced materials for aerospace and nuclear applications.
Mechanism of Action
The mechanism of action of manganese–thorium (5/1) involves its interaction with molecular targets and pathways in biological systems. Manganese ions can act as cofactors for various enzymes, influencing metabolic processes and cellular functions. Thorium, being radioactive, can emit alpha particles that cause ionization and damage to cellular structures. The combined effects of manganese and thorium result in unique biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Manganese–uranium (5/1): Similar to manganese–thorium (5/1), this compound combines manganese with uranium, another radioactive actinide metal.
Manganese–cerium (5/1): This compound involves the combination of manganese with cerium, a lanthanide metal with catalytic properties.
Uniqueness
Manganese–thorium (5/1) is unique due to the specific combination of manganese and thorium, resulting in distinct chemical and physical properties. The presence of thorium imparts radioactivity, which can be harnessed for applications in nuclear technology and medical imaging. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial contexts.
Properties
CAS No. |
64616-18-8 |
|---|---|
Molecular Formula |
Mn5Th |
Molecular Weight |
506.728 g/mol |
IUPAC Name |
manganese;thorium |
InChI |
InChI=1S/5Mn.Th |
InChI Key |
CNFCVTLHKDRYLK-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


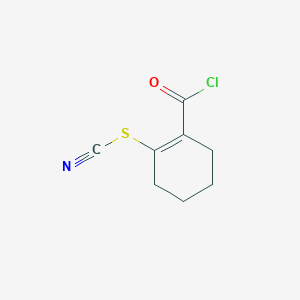

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
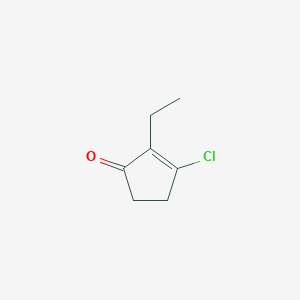

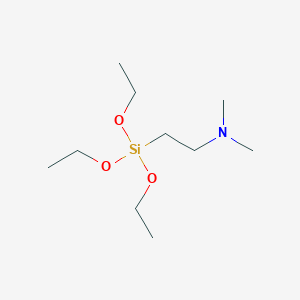

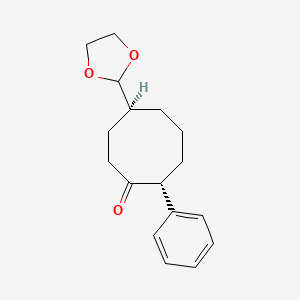
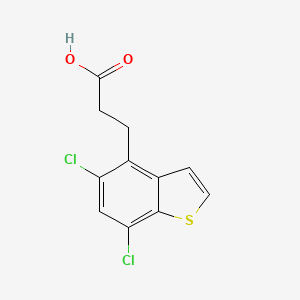
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)


